2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile
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Overview
Description
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile is a heterocyclic compound with a thiophene ring structure. It is known for its diverse applications in medicinal chemistry and material science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of a base and a solvent such as ethanol, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve high-speed vibration milling (HSVM) using environmentally friendly catalysts like diethylamine (Et2NH). This method is solvent-free and has been optimized to yield high purity products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bases (e.g., NaOH), acids (e.g., HCl)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects could be due to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile (CAS 438613-84-4) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring with amino and cyano functional groups, which contribute to its biological properties. The presence of the 4-methylphenyl substituent enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Antimicrobial Activity
Research has demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound displayed potent activity against several bacterial strains.
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | Staphylococcus aureus |
Other Derivative A | 0.22 | Escherichia coli |
Other Derivative B | 0.25 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit lower MICs than traditional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .
The antimicrobial mechanism of action for thiophene derivatives often involves the inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR). For instance, studies have shown that these compounds can inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM, and DHFR with IC50 values between 0.52 and 2.67 μM . This dual inhibition can result in effective bactericidal activity.
Cytotoxicity and Selectivity
In evaluating the cytotoxic effects of this compound, hemolytic activity was assessed. The results indicated low hemolytic activity (3.23% to 15.22% lysis), suggesting that the compound is relatively non-toxic to human red blood cells compared to Triton X-100, a known hemolytic agent . Additionally, the compound exhibited non-cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various thiophene derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study highlighted that the tested derivatives showed significant inhibition zones compared to standard antibiotics like ciprofloxacin, particularly in biofilm-forming strains .
Case Study 2: Synergistic Effects
Another study examined the synergistic effects of combining thiophene derivatives with established antibiotics. Results indicated that co-administration reduced MIC values for both ciprofloxacin and ketoconazole, enhancing their overall effectiveness against resistant strains .
Properties
IUPAC Name |
2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-8-3-5-10(6-4-8)12-9(2)16-13(15)11(12)7-14/h3-6H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHICPTFVQDHWOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350055 |
Source
|
Record name | 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438613-84-4 |
Source
|
Record name | 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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